molecular formula C11H8N2 B11917321 3aH-Cyclopenta[b]quinoxaline CAS No. 34852-19-2

3aH-Cyclopenta[b]quinoxaline

Cat. No.: B11917321
CAS No.: 34852-19-2
M. Wt: 168.19 g/mol
InChI Key: HOFUXMFPXLLHFN-UHFFFAOYSA-N
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Description

3aH-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3aH-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted o-phenylenediamines with aromatic 1,2-diketones in the presence of catalysts such as titanium silicate-1 (TS-1) in methanol at room temperature . This method is efficient and scalable, providing high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3aH-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 3aH-Cyclopenta[b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases or enzymes involved in cellular processes, leading to its observed biological effects. The compound’s structure allows it to interact with various molecular pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 3aH-Cyclopenta[b]quinoxaline stands out due to its fused cyclopentane ring, which imparts unique structural and electronic properties. This distinct feature enhances its potential in various applications, particularly in the development of novel therapeutic agents and advanced materials .

Properties

CAS No.

34852-19-2

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

9aH-cyclopenta[b]quinoxaline

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,10H

InChI Key

HOFUXMFPXLLHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3C=CC=C3N=C2C=C1

Origin of Product

United States

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